molecular formula C17H17F2N3O3 B155640 7-((3S)-3-Amino-1-pyrrolidinyl)-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid CAS No. 133298-78-9

7-((3S)-3-Amino-1-pyrrolidinyl)-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid

Cat. No. B155640
M. Wt: 349.33 g/mol
InChI Key: UHBXZNXCIZHGFF-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Name
CCCCOC(=O)NC1CCN(c2c(F)cc3c(=O)c(C(=O)O)cn(C4CC4)c3c2F)C1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[CH2:1]([O:2][C:3](=[O:4])[NH:8][CH:9]1[CH2:10][N:11]([c:14]2[c:15]([F:32])[cH:16][c:17]3[c:18](=[O:31])[c:19]([C:28](=[O:29])[OH:30])[cH:20][n:21]([CH:25]4[CH2:26][CH2:27]4)[c:22]3[c:23]2[F:24])[CH2:12][CH2:13]1)[CH2:5][CH2:6][CH3:7].[OH:33][C:34]([C:35]([F:36])([F:37])[F:38])=[O:39]>>[NH2:8][CH:9]1[CH2:10][N:11]([c:14]2[c:15]([F:32])[cH:16][c:17]3[c:18](=[O:31])[c:19]([C:28](=[O:29])[OH:30])[cH:20][n:21]([CH:25]4[CH2:26][CH2:27]4)[c:22]3[c:23]2[F:24])[CH2:12][CH2:13]1

Inputs

Step One
Name
CCCCOC(=O)NC1CCN(c2c(F)cc3c(=O)c(C(=O)O)cn(C4CC4)c3c2F)C1
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CCCCOC(=O)NC1CCN(c2c(F)cc3c(=O)c(C(=O)O)cn(C4CC4)c3c2F)C1
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
O=C(O)C(F)(F)F

Outcomes

Product
Name
Type
product
Smiles
NC1CCN(c2c(F)cc3c(=O)c(C(=O)O)cn(C4CC4)c3c2F)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.

Procedure details

Name
CCCCOC(=O)NC1CCN(c2c(F)cc3c(=O)c(C(=O)O)cn(C4CC4)c3c2F)C1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[CH2:1]([O:2][C:3](=[O:4])[NH:8][CH:9]1[CH2:10][N:11]([c:14]2[c:15]([F:32])[cH:16][c:17]3[c:18](=[O:31])[c:19]([C:28](=[O:29])[OH:30])[cH:20][n:21]([CH:25]4[CH2:26][CH2:27]4)[c:22]3[c:23]2[F:24])[CH2:12][CH2:13]1)[CH2:5][CH2:6][CH3:7].[OH:33][C:34]([C:35]([F:36])([F:37])[F:38])=[O:39]>>[NH2:8][CH:9]1[CH2:10][N:11]([c:14]2[c:15]([F:32])[cH:16][c:17]3[c:18](=[O:31])[c:19]([C:28](=[O:29])[OH:30])[cH:20][n:21]([CH:25]4[CH2:26][CH2:27]4)[c:22]3[c:23]2[F:24])[CH2:12][CH2:13]1

Inputs

Step One
Name
CCCCOC(=O)NC1CCN(c2c(F)cc3c(=O)c(C(=O)O)cn(C4CC4)c3c2F)C1
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CCCCOC(=O)NC1CCN(c2c(F)cc3c(=O)c(C(=O)O)cn(C4CC4)c3c2F)C1
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
O=C(O)C(F)(F)F

Outcomes

Product
Name
Type
product
Smiles
NC1CCN(c2c(F)cc3c(=O)c(C(=O)O)cn(C4CC4)c3c2F)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.